Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom. The unique structure of azaspiro compounds makes them interesting for various applications in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions. For example, the use of lithium aluminum hydride as a reducing agent can facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of spirocyclic structures with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate
Uniqueness
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the ethynyl group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-10-13(7-6-8-13)9-14(10)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
InChI Key |
HHXVKVSLONNKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C#C)CCC2 |
Origin of Product |
United States |
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